molecular formula C8H11NO B010795 4-Ethoxy-3-methylpyridine CAS No. 101870-21-7

4-Ethoxy-3-methylpyridine

Cat. No. B010795
CAS RN: 101870-21-7
M. Wt: 137.18 g/mol
InChI Key: CPKZPQVZRHKKPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

  • Therapeutic and Imaging Potential in Multiple Sclerosis : Novel 4-aminopyridine potassium channel blockers, including 3-methyl-4-aminopyridine, have shown potential for therapy and imaging in multiple sclerosis. These compounds demonstrate significant potency, making them promising candidates for future treatments and diagnostic tools (Rodríguez-Rangel et al., 2019).

  • Synthesis of Key Intermediates : The alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate has been effective in synthesizing methyl 3-(2-methoxy-4-pyridyl)propionate, a crucial intermediate in the synthesis of certain pharmaceutical compounds (Adger et al., 1988).

  • Metal Chelation Properties : Ethoxy pyridine- and methylpyridine-2-phosphonato complexes have been identified as monomeric metal chelates with potential applications in materials science and catalysis (Speca et al., 1972).

  • Electrophoretic Separation Optimization : Studies have optimized the pH in the electrophoretic separation of methylpyridines, including 4-Ethoxy-3-methylpyridine, to improve separation and mobility, contributing to advancements in analytical chemistry (Wren, 1991).

  • Bactericidal Properties : Pyridinium chlorides, including those with ethoxymethyl groups, have demonstrated bactericidal properties, showing high activity against various microbes. This suggests potential applications in antimicrobial treatments (Weglewski et al., 1991).

  • Photovoltaic Applications : The compound has been used as an electrolyte additive in dye-sensitized solar cells, where it helps to improve the open-circuit photovoltage by shifting the conduction band of the TiO2 electrode. However, it also reduces the short-circuit current due to slow dye regeneration and low counter electrode activity (Yin et al., 2008).

  • Catalysis and Material Development : The structural characteristics of heteroaromatic nitrogen ligands, including 4-Ethoxy-3-methylpyridine, significantly influence their reactivity and applications in catalysis and the development of new materials (Fish et al., 1991).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a good source of this information .

Future Directions

This involves understanding the current limitations and potential future applications of the compound. It could include potential uses, improvements in synthesis, or new reactions .

properties

IUPAC Name

4-ethoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-4-5-9-6-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZPQVZRHKKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629961
Record name 4-Ethoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methylpyridine

CAS RN

101870-21-7
Record name 4-Ethoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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